molecular formula C6H7BrN2O B1445975 5-Bromo-2-(methoxymethyl)pyrimidine CAS No. 1476795-98-8

5-Bromo-2-(methoxymethyl)pyrimidine

Cat. No. B1445975
CAS RN: 1476795-98-8
M. Wt: 203.04 g/mol
InChI Key: HBFDTJFYQNXSOG-UHFFFAOYSA-N
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Description

“5-Bromo-2-(methoxymethyl)pyrimidine” is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 . It is a pyrimidine derivative, which is a class of compounds that are part of living organisms and play vital roles in various biological procedures .


Synthesis Analysis

The synthesis of “this compound” involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C6H7BrN2O/c1-10-4-6-8-2-5 (7)3-9-6/h2-3H,4H2,1H3 . This indicates the presence of a bromine atom at the 5th position and a methoxymethyl group at the 2nd position of the pyrimidine ring.


Physical And Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Antiviral Activity

5-Bromo-2-(methoxymethyl)pyrimidine derivatives have been investigated for their potential antiviral properties. For example, Hocková et al. (2003) synthesized derivatives of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, including 5-bromo substituted compounds. These showed pronounced antiretroviral activity, comparable to reference drugs, but without measurable toxicity at certain concentrations (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

DNA Synthesis Tracking

This compound analogues have been used to track DNA synthesis. For instance, Cavanagh et al. (2011) discussed the use of bromodeoxyuridine (BrdU), a halogenated analogue of thymidine, for tagging dividing cells in DNA synthesis studies. BrdU is useful in various biomedical fields including stem cell research and cancer biology (Cavanagh, Walker, Norazit, & Meedeniya, 2011).

Spectroscopic Analysis

This compound has been subject to extensive spectroscopic analysis. Chandralekha et al. (2020) conducted spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations and computational analysis of 5-bromo-2-hydroxy pyrimidine, highlighting its electronic properties and molecular interactions (Chandralekha, Hemamalini, Muthu, & Sevvanthi, 2020).

Chemical Synthesis

This compound derivatives are key intermediates in chemical synthesis. Aquino et al. (2017) utilized 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor for synthesizing a series of pyrimidine biheterocycles, showcasing the compound's versatility in organic synthesis (Aquino, Lobo, Leonel, Martins, Bonacorso, & Zanatta, 2017).

Antimicrobial Activity

This compound derivatives have been synthesized for antimicrobial activity testing. Mallikarjunaswamy et al. (2017) created a series of novel pyrimidine derivatives demonstrating in vitro antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).

Safety and Hazards

“5-Bromo-2-(methoxymethyl)pyrimidine” is classified as a hazardous chemical. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

5-bromo-2-(methoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-4-6-8-2-5(7)3-9-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFDTJFYQNXSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1476795-98-8
Record name 5-bromo-2-(methoxymethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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